N-(2,4-difluorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(2,4-difluorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 2,4-difluorophenyl group.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4OS/c1-2-14-3-5-15(6-4-14)19-12-20-22(25-9-10-28(20)27-19)30-13-21(29)26-18-8-7-16(23)11-17(18)24/h3-12H,2,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCKZZCOKFCUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activity. This article delves into the biological activity of this compound, exploring its interactions with biological targets, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{22}H_{20}F_{2}N_{4}OS, with a molecular weight of approximately 424.5 g/mol. The compound features a difluorophenyl group and a pyrazolo[1,5-a]pyrazin moiety, contributing to its unique chemical properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 424.5 g/mol |
| Molecular Formula | C_{22}H_{20}F_{2}N_{4}OS |
| LogP (Partition Coefficient) | 3.56 |
| Polar Surface Area | 55.76 Ų |
Preliminary Findings
Preliminary studies indicate that this compound exhibits significant biological activity. While specific data on this compound is limited, structurally similar compounds often demonstrate various pharmacological effects, including anticancer and anti-inflammatory properties.
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:
- Binding Affinity Assays : To measure how well the compound binds to specific proteins or enzymes.
- Cell Viability Tests : To assess the cytotoxic effects on various cancer cell lines.
- Enzyme Inhibition Studies : To evaluate the inhibition of metabolic enzymes like acetylcholinesterase (AChE).
Comparative Biological Activity
Several compounds with structural similarities to this compound have been studied for their biological activity. The following table summarizes some of these compounds and their reported activities:
| Compound Name | Biological Activity |
|---|---|
| N-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Potential anticancer activity |
| N-(2,5-difluorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Similar therapeutic effects |
| 3-{(3-fluorophenyl)methyl}-1H-pyrazole | Investigated for anti-inflammatory properties |
Anticancer Activity
In a study examining the anticancer potential of similar compounds, it was found that certain pyrazolo derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance:
- Compound X showed an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells.
- Compound Y demonstrated an IC50 value of 27.3 μM against T47D breast cancer cells.
These findings suggest that compounds with similar structural features to this compound may also exhibit promising anticancer properties.
Anti-inflammatory Effects
Research into related pyrazole compounds has indicated potential anti-inflammatory effects. For example:
- A series of pyrazole derivatives were screened for their ability to inhibit inflammatory pathways in vitro.
- Compounds demonstrated varying degrees of inhibition on pro-inflammatory cytokine release in human cell models.
Comparison with Similar Compounds
Core Heterocycle Differences
- Pyrazolo[1,5-a]pyrazine (Target Compound) : Contains two adjacent nitrogen atoms in the pyrazine ring, offering a planar structure conducive to π-π interactions. This core is less common in the evidence compared to pyrazolo[1,5-a]pyrimidine derivatives.
- Pyrazolo[1,5-a]pyrimidine (F-DPA, DPA-714) : The pyrimidine ring has three nitrogen atoms, enabling stronger hydrogen-bonding interactions with biological targets .
Substituent Effects
- Fluorine vs. Chlorine vs. Ethyl: Fluorine (Target Compound, F-DPA): Enhances metabolic stability and electronegativity, improving target binding . Ethyl (Target Compound): Boosts lipophilicity, aiding membrane permeability but possibly reducing solubility.
- Sulfanyl Linkage (Target Compound, ) : The thioether group may confer redox activity or metal-binding capabilities, distinguishing it from oxygen-linked analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
